molecular formula C12H16O B13601129 4-(2,3-Dimethylphenyl)butan-2-one

4-(2,3-Dimethylphenyl)butan-2-one

Cat. No.: B13601129
M. Wt: 176.25 g/mol
InChI Key: KXBSWEZJRRWDPK-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)butan-2-one is an organic compound with the molecular formula C12H16O It is a ketone characterized by the presence of a butan-2-one backbone substituted with a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenyl)butan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dimethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: 4-(2,3-Dimethylphenyl)butanoic acid.

    Reduction: 4-(2,3-Dimethylphenyl)butan-2-ol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(2,3-Dimethylphenyl)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 4-(2,3-Dimethylphenyl)butan-2-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenyl)butan-2-one
  • 4-(2,4-Dimethylphenyl)butan-2-one
  • 4-(3,4-Dimethylphenyl)butan-2-one

Uniqueness

4-(2,3-Dimethylphenyl)butan-2-one is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-(2,3-dimethylphenyl)butan-2-one

InChI

InChI=1S/C12H16O/c1-9-5-4-6-12(11(9)3)8-7-10(2)13/h4-6H,7-8H2,1-3H3

InChI Key

KXBSWEZJRRWDPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C)C

Origin of Product

United States

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